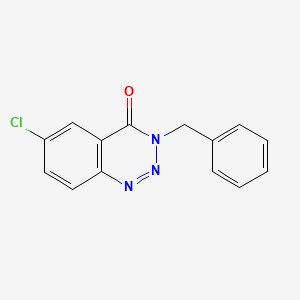

3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one

Description

3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core substituted with a benzyl group at position 3 and a chlorine atom at position 4. Its molecular formula is C₁₃H₉ClN₃O, with a molecular weight of 258.68 g/mol (calculated based on ). The compound’s structure has been confirmed via crystallographic studies of related benzotriazinones, such as 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, which shares analogous substitution patterns .

Structure

3D Structure

Properties

CAS No. |

646525-41-9 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

3-benzyl-6-chloro-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C14H10ClN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

VSFKWGIQQXGBND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)N=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions of Anthranilic Derivatives

Method Overview :

The synthesis of 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one often begins with anthranilic derivatives. Cyclization reactions are facilitated by diazotization followed by condensation under controlled conditions.

- Diazotization : Anthranilamide or its derivatives are treated with nitrous acid to generate diazonium salts.

- Cyclization : The diazonium salts undergo intramolecular cyclization in the presence of a base (e.g., sodium acetate) and solvents like ethanol or water.

- Temperature: Typically maintained at 0–5°C during diazotization to prevent decomposition of intermediates.

- Solvent: Ethanol or aqueous solutions are commonly used.

Yield Optimization :

The reaction yield is influenced by the purity of anthranilic derivatives and the stoichiometry of reagents. Using freshly prepared nitrous acid enhances efficiency.

Intramolecular Heterocyclization of Azido Derivatives

Method Overview :

This approach involves azido compounds, specifically 2-azidobenzaldehydes, which are subjected to heterocyclization under basic conditions.

- Preparation of Azido Precursors : Azido derivatives are synthesized from 2-aminoarylaldehydes using formamide and chlorotrimethylsilane.

- Cyclization Reaction : The azido precursors are treated with bulky bases like tert-butoxide in polar solvents (e.g., DMF or THF).

- Temperature: Optimized at 0°C for maximum yield.

- Solvent Concentration: A dilute solution (0.04 M) ensures controlled reaction kinetics.

Key Findings :

The use of polar solvents like THF enhances product yield significantly compared to non-polar alternatives.

Thermal Condensation with Amino Acids

Method Overview :

Thermal condensation reactions between 6-chloro derivatives and α-amino acids provide an alternative route for synthesis.

- Intermediate Formation : The reaction proceeds via an iminoketene intermediate under thermal conditions.

- Cyclocondensation Step : The intermediate reacts with α-amino acids to form the desired benzotriazinone derivative.

- Temperature: Elevated temperatures (~150–200°C) are required for effective condensation.

- Solvent-Free Environment: Reactions can be performed without solvents to minimize side reactions.

Thermolysis of Benzotriazinones

Method Overview :

Thermolysis involves heating benzotriazinone precursors in specific solvents or solid-state conditions to achieve rearrangement and cyclization.

- Heating in Solvents : Benzotriazinones are heated in solvents like methylnaphthalene or paraffin oil at temperatures exceeding 300°C.

- Solid-State Thermolysis : Precursors can be thermolyzed as solids under controlled atmospheric conditions.

- Temperature Range: 300–350°C for solvent-based thermolysis; ~100–200°C for solid-state reactions.

- Solvent Selection: Methylnaphthalene yields better results compared to paraffin oil.

Comparative Analysis of Preparation Methods

| Methodology | Key Precursors Used | Optimal Conditions (Temp) | Yield Range (%) | Advantages/Disadvantages |

|---|---|---|---|---|

| Cyclization of Anthranilic Derivatives | Anthranilamide | 0–5°C | Moderate (~60–70%) | Simple procedure; requires fresh reagents |

| Heterocyclization of Azido Derivatives | Azido-benzaldehydes | 0°C | High (~88–93%) | High yield; requires specialized precursors |

| Thermal Condensation | Amino acids | 150–200°C | Moderate (~50–65%) | Solvent-free; high temperatures required |

| Thermolysis | Benzotriazinones | >300°C | Variable (~40–70%) | Versatile; requires specific solvents |

Notes on Reaction Optimization

- Temperature Control: Maintaining precise temperature ranges is critical to avoid decomposition of intermediates.

- Solvent Selection: Polar solvents like DMF and THF enhance yields during cyclization reactions.

- Purity of Precursors: Using high-purity starting materials minimizes side reactions and improves selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₈ClN₃O

- Molecular Weight : 197.63 g/mol

- CAS Registry Number : 37429-97-3

The compound features a benzotriazine core with a benzyl group and a chlorine substituent, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one has shown promise in medicinal chemistry due to its potential pharmacological activities:

- Antimicrobial Activity : Studies indicate that benzotriazine derivatives exhibit antimicrobial properties against various pathogens. The presence of the benzyl group may enhance this activity by improving lipophilicity and membrane penetration.

- Anticancer Properties : Research has suggested that certain benzotriazine derivatives can induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival.

Agricultural Chemistry

The compound's reactivity makes it suitable for developing agrochemicals:

- Herbicides and Pesticides : Benzotriazine derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant metabolism.

Material Science

In material science, this compound can be utilized in:

- Polymer Chemistry : The compound can act as a coupling agent or cross-linker in polymer formulations, enhancing the mechanical properties of materials.

- Dyes and Pigments : Its structural features allow it to be used as a dye precursor or in the synthesis of pigments for various applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics evaluated several benzotriazine derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could further enhance these properties .

Case Study 2: Anticancer Effects

Research highlighted in Medicinal Chemistry Communications demonstrated that certain benzotriazine derivatives could effectively induce apoptosis in breast cancer cell lines by activating caspase pathways. The study emphasized the importance of the chlorine substituent in enhancing cytotoxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

- Structure : Lacks the benzyl and chloro substituents; instead, it has a hydroxyl group at position 3.

- Properties : Exhibits a pKa of 7.78 ± 0.20 , indicating moderate acidity due to the hydroxyl group. It crystallizes as slightly yellow solids and requires storage at 2–8°C .

- Applications : Used as a synthon in organic reactions, particularly in coupling reactions mediated by its hydroxyl group .

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

- Structure : Substituted with a chloromethyl group at position 3 (CAS: 24310-41-6) .

- Reactivity : The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with the benzyl group in the target compound, which provides steric bulk but limits reactivity.

6-Nitro-1,2,3-benzotriazin-4(3H)-one

- Structure : Substituted with a nitro group at position 6 instead of chlorine.

- Properties : Nitro groups strongly influence electronic properties, reducing solubility in polar solvents compared to chloro-substituted analogs.

Heterocyclic Analogs with Distinct Cores

3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one

- Core: Benzoxazolone instead of benzotriazinone.

- Structural Data: Single-crystal X-ray studies confirm a planar heterocyclic ring with a mean C–C bond length of 0.008 Å and R-factor = 0.072 . The benzoxazolone core is less electron-deficient than benzotriazinone, altering its reactivity in cycloaddition reactions.

4H-3,1-Benzoxazin-4-one Derivatives

- Example : 2-[1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8-methyl-6-nitro-4H-3,1-benzoxazin-4-one (CAS: 500028-92-2) .

- Key Differences: The benzoxazinone core incorporates an oxygen atom instead of nitrogen at position 2, reducing nitrogen-mediated reactivity (e.g., in coordination chemistry).

Data Table: Comparative Analysis of Benzotriazinone Derivatives

Research Findings and Gaps

- Reactivity Trends : Chloro substituents at position 6 (as in the target compound) enhance stability but reduce nucleophilic aromatic substitution compared to nitro analogs.

- Synthetic Challenges : Benzyl groups improve solubility in organic solvents but complicate purification due to increased lipophilicity .

- Data Limitations : Melting points, solubility, and detailed mechanistic studies for this compound are absent in available literature, highlighting a need for further characterization.

Biological Activity

3-Benzyl-6-chloro-1,2,3-benzotriazin-4(3H)-one is a synthetic compound belonging to the benzotriazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10ClN3O

- Molecular Weight : 271.70 g/mol

- IUPAC Name : 3-benzyl-6-chloro-1,2,3-benzotriazin-4-one

- CAS Number : 646525-41-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzotriazine Ring : Cyclization of appropriate precursors under controlled conditions.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution or other suitable methods.

Anticancer Properties

Research indicates that derivatives of benzotriazinones exhibit significant anticancer properties. For instance:

- A study demonstrated that various benzotriazinone derivatives can reduce recombinant human cancer cell growth in vitro. Notably, compounds modified with specific substituents showed enhanced activity against liver carcinoma cells (HepG2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- A series of synthesized benzotriazinone derivatives were tested against E. coli, with some showing strong binding affinity towards the E. coli Fab-H receptor, indicating potential as antimicrobial agents .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cancer cells and bacteria, leading to a cascade of biochemical events that inhibit cell proliferation or induce apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-1,2,3-benzotriazin-4(3H)-one | Lacks benzyl substituent | Different biological activity profiles |

| 3-Methyl-6-chloro-1,2,3-benzotriazin-4(3H)-one | Methyl group instead of benzyl | Variations in reactivity due to sterics |

| 1-Hydroxybenzotriazine | Hydroxy group at position 1 | Enhanced solubility and potential for hydrogen bonding |

This table highlights how variations in substituents can influence the chemical behavior and biological activities of these compounds.

Case Studies

- Anticancer Activity Study :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.